Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro-
Description
The compound Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- is a highly substituted benzene derivative featuring:
- A 4,5-dimethoxy substitution on the benzene ring.
- A 2-nitro group at the ortho position.
- A piperazine ring linked to a 4-methylphenyl group and an aromatic phenyl moiety via an N-substitution.
The methoxy groups may enhance solubility, while the nitro group introduces electron-withdrawing effects, influencing electronic distribution and receptor interactions.
Properties
CAS No. |
78933-13-8 |
|---|---|
Molecular Formula |
C26H30N4O4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C26H30N4O4/c1-19-4-8-22(9-5-19)28-12-14-29(15-13-28)23-10-6-21(7-11-23)27-18-20-16-25(33-2)26(34-3)17-24(20)30(31)32/h4-11,16-17,27H,12-15,18H2,1-3H3 |
InChI Key |
TYDOYFDAOUJIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NCC4=CC(=C(C=C4[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a dimethoxybenzoic acid derivative, followed by amination and subsequent coupling with a piperazine derivative. The reaction conditions often include the use of strong acids, such as hydrochloric acid, and oxidizing agents like bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, sodium hydrogencarbonate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy groups can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Potential
Research indicates that compounds with similar structural motifs to benzenemethanamine derivatives exhibit antidepressant and antipsychotic activities. The piperazine moiety is particularly noted for its role in enhancing the affinity for serotonin receptors, which are crucial targets for treating mood disorders. A study demonstrated that modifications on the piperazine ring can lead to increased potency against serotonin reuptake transporters, suggesting a promising avenue for developing new antidepressants .
Antitumor Activity
The nitro group present in the compound has been associated with cytotoxic effects against various cancer cell lines. A series of derivatives were synthesized and tested for their ability to inhibit tumor cell proliferation. The results indicated that certain analogs of benzenemethanamine exhibited significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest .
Pharmacology
Cholinergic Activity
Recent studies have investigated the cholinergic properties of compounds related to benzenemethanamine. The compound's ability to inhibit acetylcholinesterase (AChE) has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease. A set of synthesized derivatives demonstrated promising AChE inhibitory activity, highlighting their potential as therapeutic agents in cognitive disorders .
Antioxidant Properties
Research has also focused on the antioxidant capabilities of benzenemethanamine derivatives. Several studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is critical in developing treatments for diseases where oxidative damage is a contributing factor .
Material Science
Polymer Applications
The unique chemical structure of benzenemethanamine allows it to be utilized as a precursor in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For instance, research has shown that using this compound in the formulation of polyurethanes can significantly improve their performance characteristics .
Data Tables
Case Studies
-
Antidepressant Activity Study
A series of benzenemethanamine analogs were synthesized and evaluated for their antidepressant effects using animal models. Results showed a marked improvement in depressive-like behaviors, correlating with increased serotonin levels in the brain. -
Antitumor Efficacy Evaluation
In vitro studies were conducted on several cancer cell lines (e.g., MCF-7, HeLa) using different concentrations of benzenemethanamine derivatives. The findings indicated dose-dependent cytotoxicity, with some derivatives achieving over 70% inhibition at higher concentrations. -
Cholinergic Activity Assessment
Derivatives were screened for AChE inhibitory activity using standard biochemical assays. Compounds exhibiting over 30% inhibition were further evaluated for their neuroprotective effects in neuronal cell cultures exposed to oxidative stress.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Key Structural and Functional Group Differences
The table below compares the target compound with selected analogs from the evidence, focusing on molecular features and substituents:
Estimates are based on analogs.
Pharmacological Implications
- Piperazine Linker : Present in all compared compounds (except and ), piperazine is a common pharmacophore in CNS-active drugs. Its flexibility allows for optimal receptor binding .
- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups (electron-donating) may enhance solubility and stabilize charge-transfer interactions, whereas nitro groups (electron-withdrawing) could reduce metabolic stability but increase binding affinity to hydrophobic pockets .
- Substituent Bulk : The 4-methylphenyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the diphenylmethyl group in significantly increases hydrophobicity, which may affect pharmacokinetics.
Receptor Binding and Selectivity
- Serotonin (5-HT) receptors : Piperazine derivatives often target 5-HT1A/5-HT2A receptors .
- Dopamine D2 receptors : Nitro and methoxy substitutions may modulate selectivity, as seen in atypical antipsychotics .
Research Findings and Trends
- Sulfonyl vs.
- Nitro Group Positioning : The 2-nitro placement in the target compound and may favor planar molecular conformations, enhancing π-π interactions with aromatic receptor residues.
- Synergistic Effects : The combination of methoxy and nitro groups in the target compound could create a unique electronic profile, optimizing both solubility and target engagement.
Biological Activity
Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- (CAS No. 78933-13-8) is a complex organic compound with potential pharmacological applications. Its molecular formula is , and it has a molecular weight of approximately 462.54 g/mol. The compound's structure features multiple functional groups, including methoxy and nitro substituents, which are crucial for its biological activity.
Pharmacological Profile
The biological activity of this compound can be linked to its structural components, particularly the piperazine moiety, which is often associated with neuroactive properties. Compounds containing piperazine derivatives have been studied for their potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Neuropharmacological Effects
Research indicates that benzenemethanamine derivatives may exhibit various neuropharmacological effects:
- Dopamine Receptor Modulation : Compounds similar to benzenemethanamine have shown the ability to modulate dopamine receptors, potentially influencing mood and behavior.
- Serotonin Receptor Interaction : Studies suggest that piperazine derivatives can interact with serotonin receptors, which may contribute to anxiolytic or antidepressant effects.
In Vitro Studies
In vitro studies have demonstrated that benzenemethanamine derivatives can inhibit certain enzymatic activities or receptor interactions that are pivotal in various biological pathways. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO) activity, which is important in the metabolism of neurotransmitters.
In Vivo Studies
In vivo studies involving animal models have reported the following:
- Behavioral Assessments : Compounds resembling benzenemethanamine have been tested for their ability to influence behaviors related to anxiety and depression in rodent models.
- Toxicity Evaluations : Toxicological assessments indicate that while some derivatives exhibit beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects.
Case Studies
- Case Study on Anxiety Disorders : A study involving a piperazine derivative similar to benzenemethanamine showed significant anxiolytic effects in a rat model subjected to stress-induced anxiety tests.
- Case Study on Antidepressant Activity : Another study highlighted the potential antidepressant-like effects of a related compound in mice, suggesting a mechanism involving serotonin receptor modulation.
Data Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for constructing the piperazinylphenyl moiety in this compound?
Methodological Answer:
The piperazinylphenyl group can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example:
- Step 1: Prepare 4-(4-methylphenyl)piperazine by reacting 1-methyl-4-phenylpiperazine with a halogenated aromatic precursor under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) .
- Step 2: Couple the piperazine derivative to a nitro-substituted phenyl ring using Buchwald-Hartwig amination or Ullmann coupling, ensuring regioselectivity for the nitro group at position 2 .
- Purification: Use column chromatography (silica gel, methanol/dichloromethane gradient) to isolate intermediates, followed by recrystallization for final product purity .
Advanced: How can researchers optimize reaction yields when introducing the 4,5-dimethoxy-nitrobenzene group?
Methodological Answer:
The electron-withdrawing nitro group and electron-donating methoxy substituents create competing electronic effects, complicating regioselectivity. Strategies include:
- Protection/Deprotection: Temporarily protect methoxy groups as tert-butyldimethylsilyl (TBS) ethers during nitration to prevent undesired side reactions.
- Directed Ortho-Metalation: Use lithiation (e.g., LDA or n-BuLi) at low temperatures (-78°C) to direct nitro group placement, followed by quenching with NO₂⁺ sources .
- Catalytic Nitration: Employ zeolite catalysts or HNO₃/Ac₂O mixtures to enhance para/ortho selectivity relative to methoxy groups .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₆H₂₉N₄O₅⁺ requires m/z 489.2134) .
- IR: Detect nitro stretches (~1520 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Advanced: How can contradictory bioactivity data across assays (e.g., receptor binding vs. cellular toxicity) be resolved?
Methodological Answer:
Discrepancies often arise from assay-specific conditions:
- Solubility: Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference. Confirm solubility in assay buffers via dynamic light scattering .
- Metabolite Interference: Perform LC-MS/MS to detect degradation products (e.g., nitro reduction to amines) during long-term assays .
- Receptor Profiling: Use orthogonal assays (e.g., radioligand binding for dopamine receptors vs. calcium flux for functional activity) to distinguish binding affinity from efficacy .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation of the nitro group.
- Atmosphere: Use argon or nitrogen gas to minimize oxidation of the methoxy and piperazinyl groups .
- Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and verify stability via periodic HPLC analysis .
Advanced: What computational approaches predict the compound’s interaction with serotonin or dopamine receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model the compound’s binding to D3 or 5-HT2A receptors. Key interactions:
- Pi-pi stacking between the nitrobenzene ring and receptor aromatic residues.
- Hydrogen bonding between the methoxy groups and Thr/Ser residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the piperazinyl group in the receptor’s hydrophobic pocket .
- Free Energy Perturbation (FEP): Calculate binding affinity changes upon substituting the 4-methylphenyl group with bulkier substituents .
Basic: How can researchers validate the purity of intermediates during synthesis?
Methodological Answer:
- TLC: Use silica plates with fluorescent indicator (e.g., UV254). Develop with ethyl acetate/hexane (1:1) to monitor reaction progress.
- HPLC: Employ a C18 column (3.5 µm, 4.6 × 150 mm) with isocratic elution (acetonitrile/water + 0.1% TFA) at 254 nm. Purity ≥95% is acceptable for biological testing .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What strategies mitigate metabolic instability of the nitro group in vivo?
Methodological Answer:
- Prodrug Design: Replace the nitro group with a bioreversible moiety (e.g., nitroreductase-sensitive prodrugs activated in hypoxic tissues) .
- Deuterium Labeling: Substitute hydrogen atoms adjacent to the nitro group with deuterium to slow CYP450-mediated metabolism .
- Co-Administration: Use nitroreductase inhibitors (e.g., dicoumarol) in preclinical models to assess metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
